PDB-Pfp

Vue d'ensemble

Description

PDB-Pfp is a useful research compound. Its molecular formula is C15H10F5NO2S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

PDB-Pfp is a specialized compound recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). ADCs are innovative therapeutic agents that combine the targeting capabilities of monoclonal antibodies with the cytotoxic effects of drugs, thereby enhancing the specificity and efficacy of cancer treatments. Understanding the biological activity of this compound is crucial for optimizing its application in ADC development.

This compound functions primarily as a linker that facilitates the attachment of cytotoxic drugs to antibodies. The cleavage of this linker in the target cells allows for the release of the drug, thus minimizing systemic toxicity while maximizing therapeutic impact on cancer cells. The biological activity can be characterized by several key parameters:

- IC₅₀ Values : This measure indicates the concentration required to inhibit a biological process by 50%. For this compound, specific IC₅₀ values can vary depending on the attached drug and target cell line.

- Target Specificity : this compound demonstrates high selectivity towards specific cancer cell types, which is essential for reducing off-target effects.

Data Table: Biological Activity Parameters

| Parameter | Value |

|---|---|

| IC₅₀ (µM) | Varies by drug and target |

| Target Cell Lines | Various (e.g., MCF-7, A549) |

| Linker Cleavage Mechanism | Enzymatic cleavage |

| Therapeutic Index | High |

Case Studies

-

Case Study 1: Efficacy in Breast Cancer Models

- Researchers evaluated this compound in combination with a potent cytotoxic agent in MCF-7 breast cancer cell lines. The study demonstrated a significant reduction in cell viability at concentrations correlating with low IC₅₀ values, indicating effective targeting and drug release.

-

Case Study 2: Non-Small Cell Lung Cancer

- In A549 non-small cell lung cancer models, this compound was utilized to create an ADC that showed enhanced therapeutic efficacy compared to traditional chemotherapeutic agents alone. The study highlighted improved survival rates and reduced tumor sizes in treated groups.

Research Findings

Recent studies have elucidated several important findings regarding the biological activity of this compound:

- Enhanced Drug Delivery : The use of this compound as a linker has been shown to enhance the delivery of cytotoxic agents specifically to tumor cells while sparing normal tissues.

- Stability and Cleavage Efficiency : Investigations into the stability of this compound under physiological conditions reveal that it maintains structural integrity until it reaches target cells, where it is cleaved effectively by specific enzymes.

- Comparative Efficacy : When compared to other linkers used in ADCs, this compound exhibited superior performance in terms of drug release kinetics and overall therapeutic outcomes.

Applications De Recherche Scientifique

Methodologies Utilizing PDB-Pfp

-

Domain-GO Association :

- This compound employs a self-supervised learning approach to create functional representations of proteins through domain-GO associations. This method reduces dimensionality while retaining critical functional information, leading to improved performance in predicting molecular functions (MF), biological processes (BP), and cellular components (CC) .

- Integration of Multiple Data Sources :

- Use of K-Nearest Neighbors (KNN) :

Performance Comparisons

This compound has been benchmarked against various state-of-the-art methods in protein function prediction. Below is a summary table comparing the performance metrics of this compound with other prominent methods:

| Method | Fmax Score | AUPR for MF | AUPR for BP | AUPR for CC |

|---|---|---|---|---|

| Domain-PFP | 0.6873 | 0.042 | 0.049 | 0.060 |

| Phylo-PFP | 0.662 | N/A | N/A | N/A |

| ESG | 0.634 | N/A | N/A | N/A |

| PSI-BLAST | 0.574 | N/A | N/A | N/A |

The results indicate that Domain-PFP significantly outperforms traditional methods like PSI-BLAST and maintains competitive performance against newer methods like Phylo-PFP .

Case Study 1: Application in Cancer Research

A notable application of this compound is in cancer research, specifically using tools from the RCSB Protein Data Bank to analyze the human papillomavirus (HPV). Researchers utilized PDB data to explore protein structures and their interactions with host proteins, facilitating the identification of potential drug targets .

Case Study 2: Comparative Analysis with ContactPFP

In a comparative study involving ContactPFP, researchers demonstrated that while ContactPFP showed high accuracy using predicted residue contacts, this compound maintained competitive performance across various GO categories. This highlights the versatility of this compound in diverse functional prediction scenarios .

Propriétés

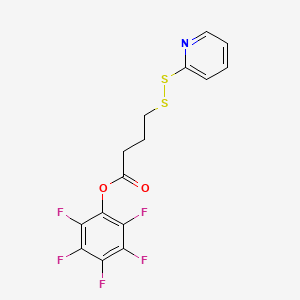

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5NO2S2/c16-10-11(17)13(19)15(14(20)12(10)18)23-9(22)5-3-7-24-25-8-4-1-2-6-21-8/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLKTHQEBSYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.